Valtrate
Overview
Description
Valtrate is a class of iridoid esters found primarily in the roots and rhizomes of the Valeriana species, such as Valeriana jatamansi and Valeriana officinalis. These compounds are known for their sedative and anxiolytic properties and have been used in traditional medicine for centuries. Valtrates are characterized by their unstable nature and their tendency to degrade into various products, which also possess biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valtrates can be synthesized through various methods, including the extraction from plant materials and chemical synthesis. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, which are then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of valepotriates involves large-scale extraction from Valeriana species. The roots and rhizomes are dried, powdered, and extracted with solvents like ethanol. The extract is then concentrated and purified to isolate valepotriates. This process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Valtrates undergo various chemical reactions, including:
Oxidation: Valtrates can be oxidized to form degradation products with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to introduce new groups.
Major Products Formed: The major products formed from these reactions include various derivatives and degradation products, which can exhibit different biological activities. For example, oxidation can lead to the formation of compounds with enhanced antioxidant properties .
Scientific Research Applications
Valtrates have a wide range of scientific research applications:
Mechanism of Action
Valtrates exert their effects through various mechanisms:
Molecular Targets: They interact with multiple molecular targets, including GABA receptors and calcium channels.
Pathways Involved: Valtrates modulate neurotransmitter systems, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Valtrates are compared with other iridoid esters and similar compounds:
Similar Compounds: Deacetylisovaltratum, valtrate, and acethis compound are some of the similar compounds.
Uniqueness: Valtrates are unique due to their unstable nature and the wide range of biological activities exhibited by their degradation products.
Properties
IUPAC Name |
[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864824 | |
Record name | 4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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